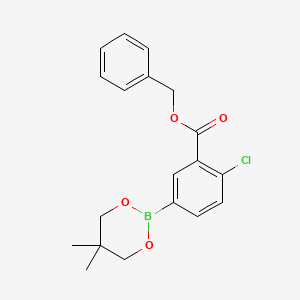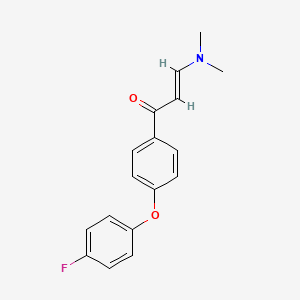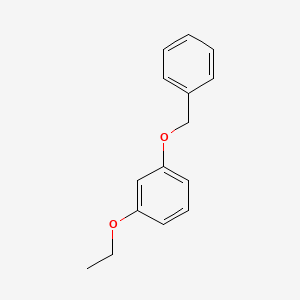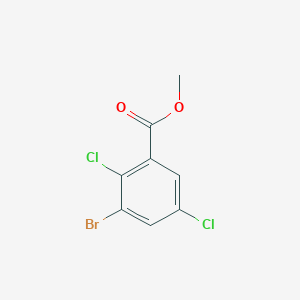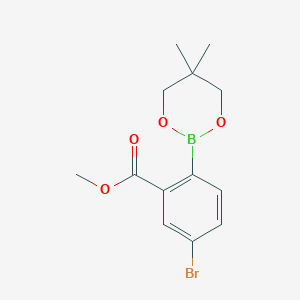amino}propanoic acid CAS No. 2109562-89-0](/img/structure/B6328130.png)
3-{[(t-Butoxy)carbonyl](diphenylmethyl)amino}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) in dipeptide synthesis . The process involves the use of a mixture of the amine and di-tert-butyl dicarbonate (Boc2O) suspended in water at ambient temperature .Molecular Structure Analysis
The molecule contains a total of 51 atoms. There are 25 Hydrogen atoms, 21 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms .Chemical Reactions Analysis
The compound can undergo reduction reactions. Acid chlorides can be converted to aldehydes using lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)3). The hydride source (LiAlH(Ot-Bu)3) is a weaker reducing agent than lithium aluminum hydride .Aplicaciones Científicas De Investigación
Drug Development
3-{(t-Butoxy)carbonylamino}propanoic acid is significant in drug development, particularly for its potential therapeutic benefits, including anti-cancer and anti-inflammatory properties.
Peptide Synthesis
This compound is used as a protecting group in peptide synthesis, especially advantageous for hydrophobic peptides and those containing ester and thioester moieties .
Organic Synthesis
It serves as an efficient reactant and reaction medium in organic synthesis when reactive side chains and N-terminus are chemically protected .
Ionic Liquids
The compound is involved in the preparation of room-temperature ionic liquids derived from tert-butyloxycarbonyl-protected amino acids, which are used in dipeptide synthesis .
Chemoselective Protection
It is used for chemoselective mono-N-Boc protection of various structurally diverse amines, facilitated by solvents like hexafluoroisopropanol (HFIP) .
These are some of the unique applications of 3-{(t-Butoxy)carbonylamino}propanoic acid in scientific research. Each application represents a distinct field where this compound plays a crucial role.
Mecanismo De Acción
Mode of Action
The compound interacts with its targets through the formation of peptide bonds. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base .
Biochemical Pathways
The compound is involved in the biochemical pathway of dipeptide synthesis .
Result of Action
The action of the compound results in the formation of dipeptides in satisfactory yields within 15 minutes . This suggests that the compound could be efficient in reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is partially miscible in water but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature . This suggests that the compound’s action could be influenced by the solvent environment.
Propiedades
IUPAC Name |
3-[benzhydryl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22(15-14-18(23)24)19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,19H,14-15H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFDIJALGJIKON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Tert-butoxy)carbonyl](diphenylmethyl)amino}propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


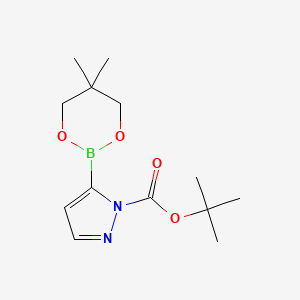
![2-[(2S)-1-tert-Butoxycarbonylazetidin-2-yl]acetic acid](/img/structure/B6328063.png)
![(2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B6328080.png)
